2-amino-N-(2,6-dichlorophenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamides, including 2-amino-N-(2,6-dichlorophenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of 2-amino-N-(2,6-dichlorophenyl)benzamide is represented by the formula C13H10Cl2N2O . The molecule has a molecular weight of 281.14 .Scientific Research Applications
Non-Steroidal Anti-Inflammatory Drug
“2-amino-N-(2,6-dichlorophenyl)benzamide” is a potential non-steroidal anti-inflammatory drug . Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of drugs that provide analgesic and antipyretic effects, and in higher doses, anti-inflammatory effects.
Polymorphism Research
The compound has been used in studies investigating polymorphism . Polymorphism in the context of pharmaceuticals refers to the ability of a solid material to exist in more than one form or crystal structure. This can significantly affect the drug’s bioavailability.
Cocrystal Salt Formation
Research has been conducted into the cocrystal salt formation of "2-amino-N-(2,6-dichlorophenyl)benzamide" . Cocrystals are a type of crystal structure that consists of two or more different molecules, typically an active pharmaceutical ingredient and a coformer.
Insect Pest Control
Related compounds to “2-amino-N-(2,6-dichlorophenyl)benzamide” have been explored for use in controlling insect pests like the boll weevil. These studies focus on the effectiveness of these compounds in causing progeny reduction and mortality in insects.
Synthesis and Characterization
The compound has been synthesized and characterized in various studies . This involves determining its physical and chemical properties, such as melting point, solubility, and reactivity.
Analog Research
“2-amino-N-(2,6-dichlorophenyl)benzamide” has been used as an analog in research . An analog in this context refers to a compound that has a structure similar to that of another compound, but differs slightly in composition.
Safety and Hazards
Mechanism of Action
Target of Action
The compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects . It’s worth noting that the compound is structurally similar to 2-((2,6-dichlorophenyl)amino)benzoic acid (2-dcaba), a potential non-steroidal anti-inflammatory drug . This suggests that it might have similar biochemical effects, but further investigation is needed.
properties
IUPAC Name |
2-amino-N-(2,6-dichlorophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-5-3-6-10(15)12(9)17-13(18)8-4-1-2-7-11(8)16/h1-7H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDXJSCAPUHVRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,6-dichlorophenyl)benzamide |
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